molecular formula C17H16N2O3S2 B2628969 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-28-8

2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2628969
CAS RN: 941967-28-8
M. Wt: 360.45
InChI Key: WFGQGCQQDJCBGI-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as BZML, is a synthetic compound that has been found to have potential applications in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through various methods.

Scientific Research Applications

  • Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs : A study explored the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to the chemical structure of interest. These compounds demonstrated anti-inflammatory activity, highlighting their potential in this area (Lynch et al., 2006).

  • Role in Supramolecular Gelators : Another study focused on N-(thiazol-2-yl) benzamide derivatives, closely related to the chemical of interest, for their gelation behavior. The study aimed to understand the impact of methyl functionality and multiple non-covalent interactions on gelation using a crystal engineering approach (Yadav & Ballabh, 2020).

  • Antimicrobial Evaluation and Docking Studies : Research on compounds similar to the chemical structure included the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. These compounds were characterized and subjected to antimicrobial evaluation and molecular docking studies, suggesting potential applications in antimicrobial research (Talupur et al., 2021).

  • Anticancer Activity : A study on the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related, revealed that certain compounds exhibited promising antibacterial activity, especially against specific bacterial strains. These compounds also showed non-cytotoxic concentrations, suggesting their utility in antibacterial and potentially anticancer applications (Palkar et al., 2017).

  • Synthesis and Characterization in Various Chemical Reactions : Various studies have been conducted on the synthesis, characterization, and evaluation of compounds structurally related to 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide. These include exploring their potential in reactions like alkylation (Ohara et al., 1983), investigating their antimicrobial properties (Chawla, 2016), and studying their anticancer capabilities (Ravinaik et al., 2021).

  • Photoreactions in the Presence of Singlet Oxygen : A study on the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol in the presence of a photosensitizer investigated the main products of the photolysis, providing insights into the photoreactive properties of thiazolyl benzamide derivatives (Mahran et al., 1983).

  • Discovery of VEGFR-2 Inhibitors : Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, similar to the chemical , have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This suggests potential applications in cancer therapy, particularly in targeting VEGFR-2 (Borzilleri et al., 2006).

properties

IUPAC Name

2,3-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-7-4-6-10(15(11)22-2)16(20)19-17-18-14-12(23-3)8-5-9-13(14)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGQGCQQDJCBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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